molecular formula C27H27N5O6S B2657300 Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 310450-76-1

Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2657300
CAS RN: 310450-76-1
M. Wt: 549.6
InChI Key: BDINPJXBYZQXSK-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C27H27N5O6S and its molecular weight is 549.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthesis methodologies to create derivatives and compounds related to Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate. For instance, an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, which might include similar structural motifs, has been demonstrated using surfactants in aqueous media under microwave conditions, offering an eco-friendly alternative to traditional synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).

Antimicrobial Activities

Compounds structurally related to Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate have been investigated for their potential antimicrobial properties. Novel quinazolines with potential antimicrobial agents have been synthesized, indicating the broader antimicrobial research applications of structurally complex compounds (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis and characterization of new 1,2,4-triazole derivatives have revealed significant antimicrobial activities against various strains, underscoring the relevance of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Properties

Research into the pharmacological properties of compounds related to Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate has yielded promising results. For example, novel furanyl derivatives from the red seaweed Gracilaria opuntia were studied for their pharmacological activities using different in vitro models, showcasing the potential of furanyl compounds in pharmaceutical applications (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O6S/c1-3-36-21-13-11-20(12-14-21)32-23(16-28-25(34)22-6-5-15-38-22)30-31-27(32)39-17-24(33)29-19-9-7-18(8-10-19)26(35)37-4-2/h5-15H,3-4,16-17H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINPJXBYZQXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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